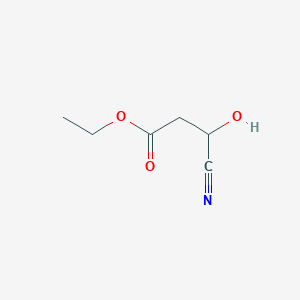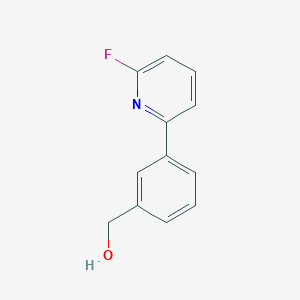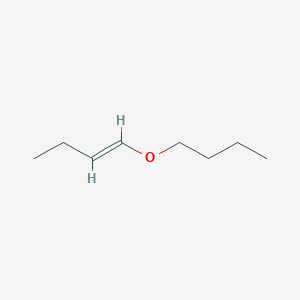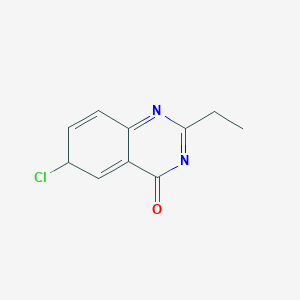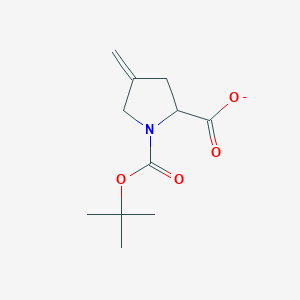
1,2-Pyrrolidinedicarboxylic acid, 4-methylene-, 1-(1,1-dimethylethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Pyrrolidinedicarboxylic acid, 4-methylene-, 1-(1,1-dimethylethyl) ester is a chemical compound with the molecular formula C12H19NO4 and a molecular weight of 241.28 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring with a methylene group and a tert-butyl ester group. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 4-methylene-, 1-(1,1-dimethylethyl) ester typically involves the reaction of 1,2-pyrrolidinedicarboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The production process is designed to be efficient and cost-effective, ensuring the availability of the compound for various applications .
化学反応の分析
Types of Reactions
1,2-Pyrrolidinedicarboxylic acid, 4-methylene-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The methylene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted pyrrolidine derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
科学的研究の応用
1,2-Pyrrolidinedicarboxylic acid, 4-methylene-, 1-(1,1-dimethylethyl) ester is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 4-methylene-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes and proteins, thereby modulating their activity. The pathways involved in its mechanism of action include enzyme inhibition and activation, as well as receptor binding .
類似化合物との比較
Similar Compounds
Similar compounds to 1,2-Pyrrolidinedicarboxylic acid, 4-methylene-, 1-(1,1-dimethylethyl) ester include:
- 1,2-Pyrrolidinedicarboxylic acid, 4-cyano-, 1-(1,1-dimethylethyl) ester
- 1,2-Pyrrolidinedicarboxylic acid, 4-methoxy-2-(1-methylethyl)-, 1-(1,1-dimethylethyl) ester
Uniqueness
The uniqueness of this compound lies in its methylene group, which provides distinct reactivity compared to other similar compounds. This reactivity makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
特性
分子式 |
C11H16NO4- |
|---|---|
分子量 |
226.25 g/mol |
IUPAC名 |
4-methylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H17NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h8H,1,5-6H2,2-4H3,(H,13,14)/p-1 |
InChIキー |
ULLGRIBXGPATMA-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)OC(=O)N1CC(=C)CC1C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 5-benzyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12332568.png)

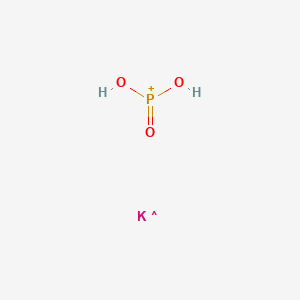

![(3R)-3-[(tert-Butoxycarbonyl)amino]-4-[2-fluoro-4-(trifluoromethyl)phenyl]-butanoic acid](/img/structure/B12332590.png)
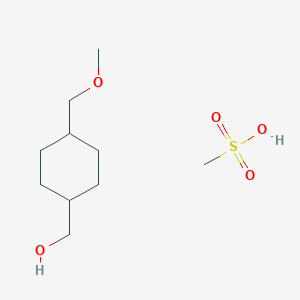
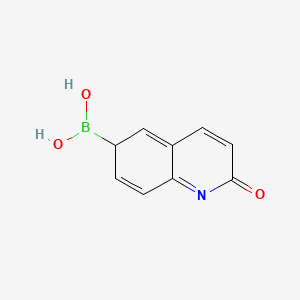
![2-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12332600.png)
